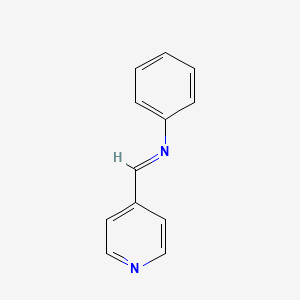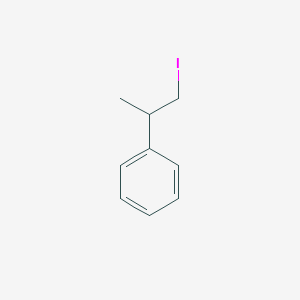
Benzene, (2-iodo-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-iodo-1-methylethyl)-: is an organic compound with the molecular formula C9H11I It is a derivative of benzene where an iodine atom is attached to the second carbon of a 1-methylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-iodo-1-methylethyl)- typically involves the iodination of isopropylbenzene (cumene). One common method is the electrophilic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, (2-iodo-1-methylethyl)- can undergo various substitution reactions, such as nucleophilic substitution where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine group can lead to the formation of isopropylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like isopropylbenzene derivatives.
Oxidation: Formation of isopropylbenzene alcohols or ketones.
Reduction: Formation of isopropylbenzene.
Applications De Recherche Scientifique
Chemistry: Benzene, (2-iodo-1-methylethyl)- is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules. Its derivatives may exhibit various biological activities.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, (2-iodo-1-methylethyl)- exerts its effects involves electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Isopropylbenzene (Cumene): Similar structure but lacks the iodine atom.
Iodobenzene: Similar in having an iodine atom but lacks the isopropyl group.
Propriétés
Numéro CAS |
1459-01-4 |
|---|---|
Formule moléculaire |
C9H11I |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
1-iodopropan-2-ylbenzene |
InChI |
InChI=1S/C9H11I/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
HIDYPDZZGNFUSP-UHFFFAOYSA-N |
SMILES canonique |
CC(CI)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


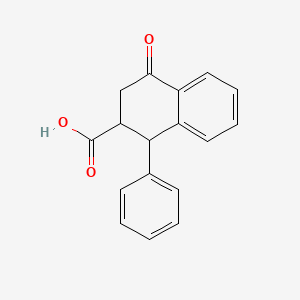
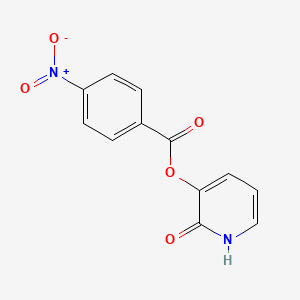
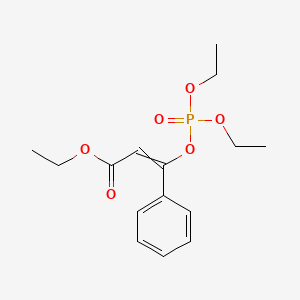
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
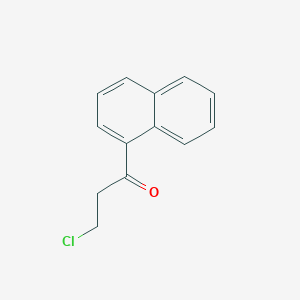

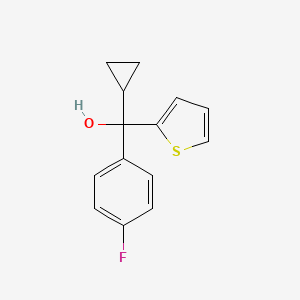
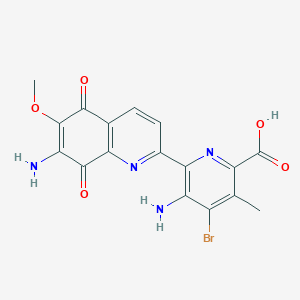
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
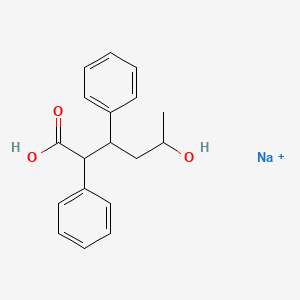

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
